Glucagon (19-29), human acetate

Description

Contextualization within Proglucagon Processing and Peptide Hormones

The journey of Glucagon (B607659) (19-29) begins with proglucagon, a 160-amino acid precursor hormone. diabetesjournals.org Proglucagon undergoes tissue-specific post-translational processing to yield a variety of bioactive peptides. researchgate.netfrontiersin.org In the α-cells of the pancreas, the primary products are glucagon, glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment (MPGF). frontiersin.org In contrast, intestinal L-cells and certain neurons process proglucagon into glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), oxyntomodulin, and glicentin. researchgate.netfrontiersin.org This differential processing is primarily governed by the enzymes prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2). nih.govbioscientifica.com PC2 is the key enzyme responsible for processing proglucagon into glucagon within the pancreatic α-cells. nih.govbioscientifica.com

Nomenclature and Historical Recognition as "Miniglucagon" in Academic Literature

The fragment encompassing amino acids 19-29 of glucagon is widely referred to in scientific literature as "miniglucagon". diabetesjournals.orgmedchemexpress.cominvivochem.com This name was coined to reflect its origin as a smaller, yet biologically active, piece of the full-length glucagon molecule. glucagon.com It is also denoted as Glucagon (19-29) to specify the exact amino acid sequence derived from the parent hormone. medchemexpress.comabscience.com.tw The human form is often specified as Glucagon (19-29), human acetate (B1210297), indicating its source and the acetate salt form in which it is often studied. abscience.com.tw

Role as a Proteolytically Processed Fragment of Glucagon

Glucagon (19-29) is generated from glucagon through proteolytic cleavage at the dibasic amino acid pair Arginine17-Arginine18. diabetesjournals.orgglucagon.com This processing can occur both within the pancreatic α-cells and at the surface of glucagon's target tissues, such as the liver. diabetesjournals.orgoup.com An enzyme referred to as "miniglucagon-generating endopeptidase" (MGE), a bacitracin-sensitive metalloprotease, is responsible for this cleavage. diabetesjournals.orgoup.com Further research has identified this MGE activity as a combination of two metalloproteases: N-arginine dibasic convertase (NRDc) and aminopeptidase (B13392206) B. oup.comresearchgate.net

Once generated, miniglucagon exhibits a range of biological activities. A key function is the potent inhibition of insulin (B600854) secretion. diabetesjournals.orgmedchemexpress.comnih.govnih.gov Studies have shown that miniglucagon can dose-dependently inhibit insulin release stimulated by various secretagogues, including glucose and glucagon-like peptide-1 (GLP-1). diabetesjournals.orgmedchemexpress.com This inhibitory action is mediated through a pertussis toxin-sensitive G protein-coupled pathway that leads to the opening of potassium channels, membrane hyperpolarization, and subsequent closure of voltage-dependent calcium channels. medchemexpress.comnih.gov

In addition to its effects on insulin secretion, miniglucagon also modulates calcium signaling. It is a potent inhibitor of the Ca2+/Mg2+-ATPase pump in liver plasma membranes. abscience.com.twnih.govabbiotec.com Interestingly, while glucagon has a positive inotropic effect on cardiac cells, miniglucagon contributes to this effect by amplifying the cytosolic calcium signal. abscience.com.twapexbt.com However, at certain concentrations, it can also display a negative inotropic effect on myocyte contraction. invivochem.comoup.com

The colocalization of miniglucagon with glucagon in the mature secretory granules of pancreatic α-cells and their simultaneous secretion suggest a local, paracrine regulatory role within the islet of Langerhans. diabetesjournals.orgnih.gov The presence of an inhibitory "miniglucagonergic tone" on β-cells has been proposed, which could have implications for understanding the pathophysiology of conditions like type 2 diabetes. diabetesjournals.orgnih.gov

Compound Information:

| Name | Alternate Names | Molecular Formula | Molecular Weight | Sequence |

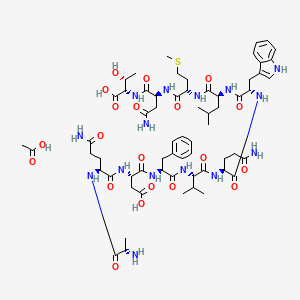

| Glucagon (19-29), human acetate | Miniglucagon, Glucagon (19-29) | C61H89N15O18S | 1352.54 g/mol | H-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH |

Research Findings on Glucagon (19-29) Activity:

| Finding | Cell/Tissue Type | Effect | IC50/Concentration |

| Inhibition of insulin secretion | MIN 6 β-cell line | Potent and efficient inhibition | ID50 = 1 pM |

| Inhibition of Ca2+/Mg2+-ATPase activity | Liver plasma membranes | Potent inhibition | IC50 = 0.75 nM |

| Inhibition of glucose-stimulated insulin secretion | Rat isolated-perfused pancreas | Dose-dependent inhibition | 1 pmol/l to 1 nmol/l |

| Contribution to positive inotropic effect of glucagon | Cardiac cells | Amplification of cytosolic Ca2+ signal | 1 nM (in combination with 30 nM glucagon) |

Structure

2D Structure

Properties

Molecular Formula |

C63H93N15O20S |

|---|---|

Molecular Weight |

1412.6 g/mol |

IUPAC Name |

acetic acid;(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C61H89N15O18S.C2H4O2/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62;1-2(3)4/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94);1H3,(H,3,4)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-;/m0./s1 |

InChI Key |

MXGVJLSIUYCTCF-HOZXXMOVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N.CC(=O)O |

Origin of Product |

United States |

Biosynthesis and Secretion Dynamics of Glucagon 19 29

Cellular and Tissue-Specific Processing of Proglucagon and Glucagon (B607659) Precursors

The generation of Glucagon (19-29) is a multi-step process that can occur both within the cells that produce glucagon and in peripheral tissues. This dual-origin pathway highlights the complexity of its regulation and function.

The primary site of glucagon synthesis is the alpha-cells of the pancreatic islets of Langerhans. nih.govwikipedia.org Within these cells, the proglucagon gene is transcribed and translated into the proglucagon precursor protein. nih.govtaylorandfrancis.com Tissue-specific post-translational processing by prohormone convertase 2 (PC2) cleaves proglucagon to yield the 29-amino acid hormone, glucagon. nih.govtaylorandfrancis.comnih.gov

Further processing of glucagon can occur within the alpha-cells, leading to the formation of Glucagon (19-29). oup.comnih.gov This secondary processing event cleaves glucagon at the Arginine17-Arginine18 dibasic site, releasing the C-terminal fragment. oup.com Evidence indicates that Glucagon (19-29) is present within the glucagon-secreting granules of the alpha-cells, suggesting its formation is an integral part of the hormone production pathway in the pancreas. nih.gov

In addition to its production within pancreatic alpha-cells, Glucagon (19-29) can also be generated from circulating glucagon in target tissues. oup.comnih.govglucagon.com This extracellular processing has been demonstrated in the liver and the heart. oup.comahajournals.org An endopeptidase present on the membranes of liver cells can cleave circulating glucagon to produce Glucagon (19-29). nih.govoncohemakey.com This localized generation allows for a paracrine or autocrine mode of action, where the peptide can exert its effects in the immediate vicinity of its formation. In cardiac tissue, the generation of miniglucagon from glucagon is considered essential for the positive inotropic effect of the hormone. ahajournals.org

The enzymatic system responsible for the generation of Glucagon (19-29) has been a subject of detailed investigation. An endopeptidase isolated from rat liver membranes has been characterized as a key enzyme in this process. nih.gov This enzyme exhibits a thiol-dependent metalloendoprotease character. oup.com Further research has identified the miniglucagon-generating endopeptidase (MGE) as a complex composed of two enzymes acting sequentially: N-arginine dibasic convertase (NRDc) and aminopeptidase (B13392206) B. oup.com

| Characteristic | Description |

| Enzyme | Miniglucagon-Generating Endopeptidase (MGE) |

| Composition | N-arginine dibasic convertase (NRDc) and Aminopeptidase B |

| Molecular Mass | Approximately 100 kDa (for the endopeptidase from rat liver) nih.gov |

| Optimal pH | Approximately 8.0 nih.gov |

| Activators | Thiol compounds nih.gov |

| Inhibitors | Sulfhydryl-blocking reagents, Metal-chelating reagents (e.g., 1,10-phenanthroline, EDTA) oup.comnih.gov |

| Tissue Distribution | Liver, pancreas, heart, gastric mucosa, kidney nih.gov |

Subcellular Localization within Secretory Granules of Alpha-Cells

Within the pancreatic alpha-cells, proglucagon and its processed products are sorted into dense-core secretory granules. nih.gov The sorting of proglucagon into these granules is a crucial step for its regulated secretion and is mediated by factors such as carboxypeptidase E (CPE) and intrinsic sorting signals within the proglucagon molecule itself. nih.gov

Immunocytochemical studies have confirmed the presence of Glucagon (19-29) within the same secretory granules that store glucagon. nih.gov This co-localization is significant as it implies that both peptides are subject to the same secretory stimuli and are released together. The secretory granules serve as the storage site for these hormones, ensuring that they are readily available for release in response to physiological demands.

Co-secretion Patterns with Glucagon in Response to Metabolic Stimuli

Given the co-localization of glucagon and Glucagon (19-29) in the same secretory granules, their secretion is tightly coupled. nih.gov The release of these granules from the alpha-cells is a process known as exocytosis, which is triggered by various metabolic signals.

The primary stimulus for glucagon secretion is a decrease in blood glucose levels (hypoglycemia). nih.govnih.gov Conversely, elevated glucose levels (hyperglycemia) inhibit glucagon release. nih.gov Other factors that stimulate glucagon secretion include amino acids (particularly after a protein-rich meal), prolonged fasting, and exercise. nih.gov Inhibitory signals, in addition to glucose, include insulin (B600854) and somatostatin (B550006), which act in a paracrine manner within the islet of Langerhans. glucagon.com Therefore, it is understood that Glucagon (19-29) is co-secreted with glucagon in response to these same metabolic cues.

| Metabolic Stimulus | Effect on Glucagon and Glucagon (19-29) Secretion |

| Hypoglycemia (Low Blood Glucose) | Stimulation nih.govnih.gov |

| Hyperglycemia (High Blood Glucose) | Inhibition nih.gov |

| Amino Acids | Stimulation nih.gov |

| Prolonged Fasting | Stimulation nih.gov |

| Exercise | Stimulation nih.gov |

| Insulin | Inhibition glucagon.com |

| Somatostatin | Inhibition glucagon.com |

Interactions with Other Peptides and Hormonal Systems

Cross-talk with Glucagon-Like Peptide 1 (GLP-1) Signaling in Insulin (B600854) Secretion

Glucagon (B607659) (19-29) exhibits a significant inhibitory influence on insulin secretion, including the potentiation of insulin release stimulated by the incretin (B1656795) hormone Glucagon-Like Peptide 1 (GLP-1). physiology.orgdiabetesjournals.org Research has demonstrated that GLP-1, a hormone released from the gut in response to nutrient intake, enhances glucose-stimulated insulin secretion from pancreatic β-cells. guidetopharmacology.org However, the presence of Glucagon (19-29) can attenuate this effect.

Studies using isolated perfused rat pancreas have shown that Glucagon (19-29) dose-dependently inhibits insulin secretion stimulated by glucose. physiology.orgdiabetesjournals.org Furthermore, a concentration of 1 nmol/l of Glucagon (19-29) was found to significantly inhibit the potentiation of insulin secretion induced by 1 nmol/l of GLP-1 (7-36) amide. physiology.orgdiabetesjournals.org Specifically, this inhibition amounted to a 35.4% reduction during the first phase of insulin secretion and a 28.3% reduction during the second phase. diabetesjournals.org This inhibitory action is highly potent, with a reported ID50 (half-maximal inhibitory concentration) of 1 pM for insulin release triggered by various secretagogues, including GLP-1. researchgate.netnih.gov

The mechanism underlying this inhibition involves a distinct signaling pathway. Unlike GLP-1, which typically signals through an increase in cellular cyclic AMP (cAMP), Glucagon (19-29) does not significantly affect cAMP levels. researchgate.netnih.gov Instead, its action is mediated through a pertussis toxin-sensitive G protein, suggesting the involvement of a Gi or Go protein. nih.govapexbt.com This pathway leads to the hyperpolarization of the β-cell membrane, likely through the opening of potassium channels. nih.gov The hyperpolarization, in turn, closes voltage-dependent Ca2+ channels, blocking the influx of calcium that is essential for insulin exocytosis. nih.govapexbt.com This effectively overrides the stimulatory signals from both glucose and GLP-1.

| Stimulus | Glucagon (19-29) Concentration | Observed Inhibition | Reference |

|---|---|---|---|

| 8.3 mmol/l Glucose | 1 pmol/l | 43% | diabetesjournals.org |

| 8.3 mmol/l Glucose | 10 pmol/l | 50% | diabetesjournals.org |

| 8.3 mmol/l Glucose | 100 pmol/l | 54% | diabetesjournals.org |

| 1 nmol/l GLP-1 (7-36) amide + 8.3 mmol/l Glucose (First Phase) | 1 nmol/l | 35.4% | diabetesjournals.org |

| 1 nmol/l GLP-1 (7-36) amide + 8.3 mmol/l Glucose (Second Phase) | 1 nmol/l | 28.3% | diabetesjournals.org |

Influence on Other Hormones Involved in Appetite Regulation and Energy Homeostasis (e.g., Peptide YY)

Currently, there is a lack of direct scientific evidence detailing the specific interactions between Glucagon (19-29) and other hormones primarily involved in appetite regulation and energy homeostasis, such as Peptide YY (PYY). PYY is co-secreted with GLP-1 from intestinal L-cells and is known to inhibit food intake. jcrpe.orgoup.com While both GLP-1 and PYY are key regulators of satiety, and their combined administration can have additive effects on reducing food intake, research has not yet explored a direct functional relationship with Glucagon (19-29). oup.com

However, the parent hormone, glucagon, is recognized for its role in energy homeostasis beyond its primary function in glucose regulation. nih.govnih.gov Glucagon can reduce food intake and increase energy expenditure. nih.govnih.gov It is important to emphasize that these actions are attributed to the full glucagon molecule, and it cannot be assumed that the Glucagon (19-29) fragment possesses the same systemic effects on appetite and energy balance. The primary documented role of Glucagon (19-29) remains within the local microenvironment of the pancreatic islet, focusing on the regulation of insulin secretion. researchgate.netnih.gov

Islet Paracrine Interactions: Complex Interplay with Native Glucagon and Insulin in Local Microenvironment

Glucagon (19-29) is a key player in the complex paracrine signaling network within the pancreatic islets of Langerhans. diabetesjournals.orgnih.gov It is co-localized with native glucagon in the mature secretory granules of α-cells. diabetesjournals.orgresearchgate.net This co-localization leads to their simultaneous secretion in response to stimuli that trigger glucagon release, such as a decrease in extracellular glucose concentration. diabetesjournals.org

Once secreted into the islet microenvironment, Glucagon (19-29) exerts a potent local inhibitory tone on the neighboring β-cells. diabetesjournals.org This paracrine action serves to modulate insulin secretion. While glucagon itself can stimulate insulin release (acting via both glucagon and GLP-1 receptors on β-cells), the co-released Glucagon (19-29) acts as a powerful brake, preventing excessive insulin secretion. researchgate.netnih.gov This creates a sophisticated regulatory loop where the α-cell releases both a stimulator (glucagon) and an inhibitor (Glucagon (19-29)) of insulin secretion, allowing for a highly nuanced control of the β-cell response. nih.gov

The physiological relevance of this local inhibitory tone has been demonstrated in experiments using an anti-miniglucagon antiserum. diabetesjournals.org Perfusion of this antibody, which neutralizes the activity of endogenously released Glucagon (19-29), resulted in a significantly more pronounced insulin secretion in response to a glucose challenge. diabetesjournals.org This finding strongly supports the concept that Glucagon (19-29) functions as a novel local regulator within the pancreatic islet, constantly fine-tuning insulin output. diabetesjournals.org This intricate alpha-cell to beta-cell communication is critical for establishing and maintaining the body's glycemic set point. nih.govmiami.edunih.gov

Implications for Glucose Counter-Regulation and Metabolic Balance

By potently inhibiting insulin secretion at the local level, Glucagon (19-29) ensures that the glucose-raising effects of glucagon are not immediately counteracted by insulin release. nih.gov This allows for an efficient hepatic glucose output to restore euglycemia. mdpi.com In essence, Glucagon (19-29) sharpens the counter-regulatory response by ensuring insulin secretion remains suppressed when it is physiologically appropriate.

This interplay between glucagon and Glucagon (19-29) represents a sophisticated level of metabolic regulation. researchgate.net It prevents the potential for glucagon-stimulated insulin secretion to overshoot, which could lead to subsequent hypoglycemia. frontiersin.org Therefore, Glucagon (19-29) can be viewed as a crucial component of the glucostat mechanism within the islet, contributing to the stability of the glycemic set point. miami.edu Any dysregulation in the ratio of glucagon to Glucagon (19-29) secretion could potentially impair insulin secretion and disrupt metabolic balance, a factor that may be of interest in understanding metabolic diseases. diabetesjournals.orgapexbt.com

Advanced Research Methodologies and Experimental Models

In Vitro Cellular Models for Mechanistic Studies

In vitro models are fundamental for dissecting the molecular mechanisms through which "Glucagon (19-29), human acetate" exerts its effects at the cellular level. These models allow for controlled experimental conditions, enabling precise measurements of cellular responses to the peptide.

Immortalized Pancreatic Beta-Cell Lines (e.g., MIN6 Cells)

The mouse pancreatic beta-cell line, MIN6, has been a crucial tool in understanding the direct actions of "this compound" on insulin-secreting cells. nih.govresearchgate.net These cells retain many of the key characteristics of primary beta-cells, including glucose-stimulated insulin (B600854) secretion (GSIS).

Research using MIN6 cells has demonstrated that "this compound" is a potent and efficient inhibitor of insulin release. nih.gov Studies have shown that at concentrations ranging from 0.01 to 1000 pM, it dose-dependently inhibits insulin secretion triggered by various secretagogues, including glucose, full-length glucagon (B607659), and glucagon-like peptide-1 (GLP-1). nih.gov The half-maximal inhibitory concentration (ID50) has been reported to be as low as 1 pM. nih.gov

The mechanism of this inhibition has been elucidated through a series of experiments on MIN6 cells. It is understood to be mediated through a pertussis toxin-sensitive G-protein, indicating the involvement of a Gαi or Gαo subunit. researchgate.net This signaling cascade leads to the opening of potassium channels, resulting in membrane hyperpolarization. researchgate.net The hyperpolarization, in turn, closes voltage-dependent Ca2+ channels, thereby blocking the influx of calcium that is essential for the exocytosis of insulin-containing granules. researchgate.net Notably, "this compound" does not appear to significantly affect cellular cAMP levels, distinguishing its mechanism from that of full-length glucagon. nih.gov

Table 1: Effect of "this compound" on Insulin Secretion in MIN6 Cells

| Stimulus | "this compound" Concentration | Inhibition of Insulin Release (%) | Reference |

|---|---|---|---|

| Glucose | 0.01 - 1000 pM | 80 - 100 | nih.gov |

| Glucagon | 0.01 - 1000 pM | 80 - 100 | nih.gov |

| GLP-1 | 0.01 - 1000 pM | 80 - 100 | nih.gov |

| Glibenclamide | 0.01 - 1000 pM | 80 - 100 | nih.gov |

| Carbachol | Not specified | No inhibition | nih.gov |

Primary Islet Cell Cultures

While immortalized cell lines are valuable, primary islet cell cultures from rodents and humans offer a model that more closely recapitulates the complex intercellular interactions within the islets of Langerhans. diabetesjournals.orgnih.gov Studies involving primary islets have confirmed the inhibitory action of "this compound" on insulin secretion. diabetesjournals.org It is believed that this peptide exerts a local (paracrine) inhibitory tone on beta-cells within the islet. nih.gov This is supported by the co-localization of miniglucagon with glucagon in the secretory granules of alpha-cells and their simultaneous secretion in response to low glucose. diabetesjournals.org

Ex Vivo Organ Perfusion Systems

Ex vivo organ perfusion systems maintain the architecture and microcirculation of an entire organ, providing a bridge between in vitro and in vivo studies. These models are instrumental in examining the integrated physiological response to "Glucagon (19-29), human acetate (B1210297)."

Isolated-Perfused Pancreas Models for Insulin Secretion Studies

The isolated-perfused rat pancreas model has been instrumental in validating the findings from cellular studies in a more physiologically relevant context. diabetesjournals.org In this system, the pancreas is surgically removed and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution through its arterial supply. This allows for the precise control of secretagogue and inhibitor concentrations delivered to the pancreas and the collection of the venous effluent for hormone analysis.

Using this model, researchers have demonstrated that "this compound" dose-dependently inhibits glucose-stimulated insulin secretion. diabetesjournals.org A prompt and significant inhibition of insulin output was observed upon infusion of the peptide. diabetesjournals.org For instance, at a stimulatory glucose concentration of 8.3 mmol/L, picomolar concentrations of "this compound" produced a substantial reduction in insulin release. diabetesjournals.org The inhibitory effect was also observed when insulin secretion was potentiated by GLP-1. diabetesjournals.org

Table 2: Dose-Dependent Inhibition of Glucose-Stimulated Insulin Secretion by "this compound" in Isolated-Perfused Rat Pancreas

| "this compound" Concentration (pmol/L) | Maximal Inhibitory Effect (%) | Reference |

|---|---|---|

| 1 | 43 | diabetesjournals.org |

| 10 | 50 | diabetesjournals.org |

| 100 | 54 | diabetesjournals.org |

| 1000 | 35 | diabetesjournals.org |

Animal Models for Physiological Investigations

Animal models are indispensable for understanding the integrated physiological effects of "this compound" in a whole-organism context. While direct in vivo studies administering "this compound" to assess its impact on systemic glucose homeostasis are not prominently featured in the search results, the broader context of glucagon and miniglucagon physiology provides some insights.

The co-secretion of miniglucagon with glucagon from pancreatic alpha-cells suggests a role in the local regulation of the islet and potentially systemic effects. diabetesjournals.org Studies using an anti-miniglucagon antiserum in the isolated-perfused pancreas resulted in an enhanced insulin response to a glucose challenge, indicating that endogenous miniglucagon normally exerts a tonic inhibitory effect on beta-cells. nih.gov

Extrapolating the potent in vitro and ex vivo inhibitory effects on insulin secretion suggests that in vivo administration of "this compound" could potentially lead to a reduction in plasma insulin levels and, consequently, an alteration in glucose tolerance. However, dedicated in vivo studies, such as glucose tolerance tests in animals receiving exogenous "this compound," are required to confirm these hypotheses and to understand its broader physiological ramifications, including its interplay with other hormones and metabolic processes in both healthy and diabetic animal models. researchgate.net

Rodent Models (e.g., Rats, Mice) in Glucose Homeostasis and Insulin Secretion Studies

Rodent models are fundamental in studying the role of Glucagon (19-29) in metabolic control. The isolated-perfused rat pancreas has been a particularly valuable ex vivo model. Using this system, researchers have demonstrated that miniglucagon is a potent and efficient inhibitor of insulin secretion. Studies have shown that it dose-dependently inhibits insulin release stimulated by high glucose concentrations.

Table 1: Summary of Findings from Rodent Models on Glucagon (19-29) Activity

| Model System | Key Finding | Implication | Reference |

|---|---|---|---|

| Isolated-Perfused Rat Pancreas | Dose-dependent inhibition of glucose-stimulated insulin secretion. | Establishes miniglucagon as a direct inhibitor of β-cell function. | |

| Isolated-Perfused Rat Pancreas | Inhibition of GLP-1-potentiated insulin secretion. | Suggests a role in modulating the incretin (B1656795) effect. | |

| Rat Models | High protein diets increase plasma glucagon, which acts in the dorsal vagal complex to lower hepatic glucose production. | Implicates central nervous system pathways in the broader glucagon system's control of glucose homeostasis. | oup.com |

| Genetically Modified Mice (e.g., Gcgr-/-) | Deletion of the glucagon receptor leads to complex adaptive changes in the entero-pancreatic system. | Highlights the plasticity of glucose regulation and the interplay between different proglucagon peptides. | glucagon.comoup.com |

Models for Studying Cardiac Effects of Peptides

While the primary focus of miniglucagon research has been on its metabolic functions, its potential cardiovascular effects have also been explored, albeit to a lesser extent. The main experimental model cited in the literature for studying the direct cardiac effects of Glucagon (19-29) is the chicken embryo ventricular myocyte model. nih.govencyclopedia.pub In this in vitro system, miniglucagon was found to potentiate the positive inotropic effects of its parent molecule, glucagon. nih.gov It appears to act synergistically with glucagon to increase intracellular calcium and cAMP levels. nih.govencyclopedia.pub

It is proposed that miniglucagon may be produced in small quantities via enzymatic processing within cardiomyocytes themselves, although definitive evidence for this remains limited. nih.govencyclopedia.pub While a separate, specific receptor for miniglucagon has not yet been identified in cardiac tissue, its ability to modulate calcium mobilization suggests an interaction with G protein-coupled signaling pathways. oup.comnih.gov Broader studies using transgenic mouse models with altered glucagon receptor expression are helping to unravel the complex signaling of glucagon-related peptides in the heart, but specific in vivo models to dissect the precise role of miniglucagon (19-29) in cardiac physiology are not yet well-established. researchgate.netoup.com

Immunoneutralization Approaches Using Specific Anti-Miniglucagon Antiserum

A key methodology to confirm the physiological relevance of an endogenous peptide is to observe the effects of its removal from a biological system. For miniglucagon, this has been achieved through immunoneutralization. Researchers developed a specific rabbit anti-miniglucagon antiserum that recognizes the N-terminal epitope of miniglucagon, which is masked in the full glucagon molecule and crucial for its biological activity.

Using the isolated-perfused rat pancreas model, the introduction of this specific anti-miniglucagon antiserum led to a significant increase (by approximately 50%) in glucose-stimulated insulin secretion. This finding strongly suggests that under normal physiological conditions, endogenously secreted miniglucagon exerts a continuous inhibitory tone on the pancreatic beta cells. The synchronous secretion of both glucagon and miniglucagon from alpha cells, combined with the opposing effect of miniglucagon neutralization, underscores its role as a critical local modulator within the islet of Langerhans.

Biochemical and Biophysical Techniques for Molecular Elucidation

To understand the peptide at a molecular level—from its quantification in biological fluids to its precise location within a cell—researchers employ a range of sensitive biochemical and biophysical techniques.

Radioimmunoassay and Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide Detection and Quantification

The accurate measurement of Glucagon (19-29) and related peptides in plasma is critical but complicated by the presence of multiple proglucagon-derived fragments. Both radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have been developed for this purpose. oup.com

Early immunoassays often struggled with specificity. Antibodies raised against the C-terminal fragment (19-29) of glucagon were developed to specifically detect pancreatic glucagon, as opposed to antibodies against the N-terminal fragment which would also bind intestinal glucagon products. researchgate.net However, even with C-terminal specific antibodies, cross-reactivity with other fragments like glicentin and oxyntomodulin can be a significant issue, leading to inaccurate measurements. oup.com

Newer sandwich ELISA kits have been developed to improve specificity and reduce cross-reactivity with miniglucagon and other proglucagon fragments, allowing for a more accurate assessment of true glucagon (1-29) levels. oup.com Comparing results from different assay kits is crucial for interpreting clinical and research data correctly. oup.com

Table 2: Comparison of Cross-Reactivity Profiles for Different Glucagon Immunoassay Kits

| Peptide Fragment | ELISA Kit Cross-Reactivity (%) | RIA Kit 1 Cross-Reactivity (%) | RIA Kit 2 Cross-Reactivity (%) |

|---|---|---|---|

| Glucagon (19-29) (Miniglucagon) | No Cross-Reactivity | 23.1 | >100 |

| Glicentin (1-69) | 17.3 | 0.004 | 0.01 |

| Glicentin (1-61) | 22.7 | >100 | >100 |

| Oxyntomodulin | 10.2 | 0.7 | 0.9 |

Data adapted from studies comparing the specificity of different immunoassay kits. The ELISA kit demonstrates significantly lower cross-reactivity with miniglucagon compared to the RIA kits shown. oup.com

Confocal and Electron Microscopy for Subcellular Colocalization Studies

To understand where Glucagon (19-29) is produced and stored before secretion, high-resolution microscopy techniques are essential. Studies have utilized both confocal and electron microscopy to investigate the subcellular location of miniglucagon within the pancreas.

These analyses have revealed that miniglucagon is colocalized with glucagon inside the mature secretory granules of pancreatic alpha-cells. This colocalization provides strong evidence that miniglucagon is not only a metabolic byproduct but is stored alongside glucagon for co-secretion. This anatomical arrangement supports the functional data suggesting that upon stimulation (e.g., by low glucose), the alpha-cell releases both the hyperglycemic agent (glucagon) and a local inhibitor of insulin secretion (miniglucagon), allowing for a highly controlled and localized regulation of islet function.

Electrophysiological Recordings for Membrane Potential and Ion Channel Activity

The inhibitory effect of Glucagon (19-29) on insulin secretion is known to be mediated through a pathway involving intracellular calcium (Ca2+). oup.com Electrophysiological techniques, such as patch-clamp recording, are vital for dissecting the specific molecular events of this pathway at the level of the cell membrane. These methods allow researchers to directly measure changes in membrane potential and the activity of individual ion channels.

While detailed electrophysiological studies focused exclusively on miniglucagon are not extensively reported, the known mechanisms of insulin secretion provide a clear framework. The regulation of insulin release from beta cells is tightly linked to the cell's electrical activity, governed by ion channels like the ATP-sensitive potassium (KATP) channels and voltage-gated Ca2+ channels. It is through electrophysiological recordings that the effects of peptides like miniglucagon on these channels can be determined. By measuring ion currents and membrane potential, researchers can elucidate how miniglucagon binding leads to a downstream modulation of Ca2+ influx, ultimately resulting in the inhibition of insulin vesicle exocytosis.

Calcium Influx and Efflux Assays (e.g., using 45Ca2+)

To investigate the influence of Glucagon (19-29) on cellular calcium dynamics, researchers utilize calcium influx and efflux assays. A common method involves the use of the radioactive isotope 45Ca2+. These assays allow for the direct measurement of calcium ion movement across cell membranes.

In a typical experiment, cells are pre-loaded with 45Ca2+. The efflux of this isotope is then measured over time in the presence and absence of Glucagon (19-29). Studies have shown that glucagon and its fragments can stimulate 45Ca2+ efflux from liver cells, indicating a mobilization of calcium from internal stores. nih.gov Conversely, the influx of 45Ca2+ can be measured by adding the isotope to the extracellular medium and quantifying its accumulation inside the cells. Research on the MIN6 β-cell line has demonstrated that miniglucagon (Glucagon 19-29) can block the increase in 45Ca2+ uptake that is induced by various secretagogues. nih.govapexbt.com This suggests that Glucagon (19-29) plays a role in modulating calcium channels. nih.govapexbt.com

These assays are critical in understanding the peptide's mechanism of action, particularly its role in cellular signaling pathways where calcium is a key second messenger. nih.govapexbt.com

High-Performance Liquid Chromatography (HPLC) for Peptide Separation and Identification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of Glucagon (19-29) from complex mixtures, such as those resulting from enzymatic digestion of glucagon or from synthetic preparations. oup.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In RP-HPLC, the peptide is separated based on its hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). oup.com A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides eluting later.

For instance, studies have successfully used RP-HPLC to separate and identify Glucagon (19-29) produced from the incubation of glucagon with hepatic plasma membranes. nih.govresearchgate.net The identity of the eluted peaks corresponding to Glucagon (19-29) is then confirmed by other techniques like mass spectrometry and amino acid analysis. oup.comresearchgate.net

| Parameter | Condition | Reference |

| Column | µBondapak C18 | oup.com |

| Mobile Phase A | 0.1% TFA in water | oup.com |

| Mobile Phase B | 0.1% TFA in acetonitrile | oup.com |

| Flow Rate | 1 ml/min | oup.com |

| Detection | UV absorbance at 214 nm | oup.com |

| Gradient | 0–25% B (10 min), 25–37% B (40 min) | oup.com |

Amino Acid Sequencing for Fragment Identity Confirmation

Following purification by HPLC, amino acid sequencing is performed to definitively confirm the identity of the peptide fragment as Glucagon (19-29). The most common method for this is Edman degradation, performed using an automated protein sequencer.

This process involves the sequential removal and identification of amino acid residues from the N-terminus of the peptide. The resulting sequence is then compared to the known sequence of human glucagon to confirm that the fragment corresponds to residues 19-29. This technique was crucial in confirming the identity of the C-terminal fragment of glucagon processed by hepatic plasma membranes. nih.govresearchgate.netresearchgate.net The N-terminal sequence of a purified recombinant glucagon amide has also been confirmed using this method. jmb.or.kr

Peptide Synthesis Methodologies for Research Reagents

The availability of pure and well-characterized Glucagon (19-29) is essential for research purposes. Chemical peptide synthesis provides a reliable source of this and other related peptides.

Solid-Phase Peptide Synthesis (SPPS) and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides like Glucagon (19-29). rockefeller.edudiabetesincontrol.com In SPPS, the C-terminal amino acid is attached to an insoluble polymer resin, and the peptide chain is built up one amino acid at a time in the C-to-N direction. google.com

Key features of a typical SPPS strategy for glucagon and its fragments include:

Nα-amino protection: Often using the Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group. rockefeller.edu

Side-chain protection: Using various protecting groups to prevent side reactions. rockefeller.edu

Coupling reagents: To facilitate the formation of peptide bonds.

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). rockefeller.edu

The crude synthetic peptide is then purified, most commonly by RP-HPLC, to obtain a highly pure product. rockefeller.edugoogle.com The purity and identity of the final peptide are verified using analytical HPLC and mass spectrometry. oup.com

Considerations for Acetate Formulations for Enhanced Stability and Solubility in Research Applications

Glucagon and its fragments are known for their poor solubility and stability in aqueous solutions at neutral pH. nih.govresearchgate.net For research applications, it is crucial to have formulations that enhance both solubility and stability.

Using an acetate salt of the peptide can be a strategy to improve its handling characteristics. The acetate counter-ion can influence the peptide's solubility and stability profile. However, the primary challenge with glucagon is its propensity to aggregate and form fibrils, especially at physiological pH. nih.gov

Research into stabilizing glucagon formulations has explored various approaches:

pH adjustment: Glucagon is more soluble at acidic (pH < 3) or alkaline (pH > 9) conditions. nih.gov

Excipients: The use of stabilizers such as sugars (e.g., trehalose), surfactants, and buffering agents can help prevent aggregation and chemical degradation. scispace.comrsc.org Formulations with lysolecithin and a reducing sugar in a phosphate (B84403) buffer at pH 7 have shown improved stability. nih.gov

Lyophilization: Providing the peptide as a lyophilized powder, to be reconstituted immediately before use, is a common strategy to overcome instability in solution. researchgate.net

For this compound, the acetate salt form is intended to provide a stable solid material that can be reliably dissolved in appropriate buffers for experimental use. The choice of buffer and any additional excipients will be critical for maintaining the peptide's integrity and activity in solution during research experiments.

Evolutionary and Structural Functional Considerations

Comparative Analysis of Amino Acid Sequence Conservation and Variation Across Mammalian Species

The amino acid sequence of glucagon (B607659) is remarkably conserved across mammalian species, a testament to its crucial physiological role. This high degree of conservation extends to the Glucagon (19-29) fragment. The sequence for this undecapeptide is identical in humans, rats, mice, pigs, and cows, highlighting its evolutionary importance. phoenixbiotech.net

The amino acid sequence for human Glucagon (19-29) is Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr. abbiotec.comabscience.com.twmedchemexpress.com This conserved sequence underscores a strong selective pressure to maintain the structural and functional integrity of this peptide fragment across different mammalian lineages. While the full glucagon sequence in some species, like the guinea pig, shows variations, the 19-29 region remains highly consistent among most mammals studied. researchgate.net

Table 1: Amino Acid Sequence of Glucagon (19-29) in Various Mammalian Species

| Species | Amino Acid Sequence (19-29) |

| Human | Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr |

| Rat | Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr |

| Mouse | Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr |

| Porcine | Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr |

| Bovine | Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr |

This table was generated based on data from cited sources. phoenixbiotech.net

Structure-Activity Relationship Studies of the Undecapeptide Fragment

Structure-activity relationship studies have been instrumental in elucidating the functional significance of the Glucagon (19-29) fragment. Research has consistently shown that the C-terminal region of glucagon is of primary importance for binding to its receptor. nih.gov

Alanine scanning mutagenesis studies, where individual amino acids are replaced with alanine, have pinpointed key residues within the 19-29 sequence that are critical for receptor interaction. Specifically, residues such as Phenylalanine-22 (Phe22), Valine-23 (Val23), and Methionine-27 (Met27) have been identified as being crucial for the binding of glucagon to the N-terminal domain of its receptor. nih.gov These studies suggest that these residues are located on one face of the glucagon helix and are integral to the peptide-receptor interface, which is largely hydrophobic in nature. nih.gov

Interestingly, while the Glucagon (19-29) fragment is essential for receptor binding, it possesses a markedly reduced ability to stimulate adenylate cyclase activity on its own. nih.gov However, this undecapeptide is not inert. It acts as a potent and efficient inhibitor of insulin (B600854) secretion. medchemexpress.comtargetmol.com It has been shown to dose-dependently inhibit insulin release triggered by various secretagogues, with a half-maximal inhibitory concentration (ID50) in the picomolar range. targetmol.com This inhibitory action is a key aspect of its bioactivity and distinguishes it from the full-length glucagon molecule.

Significance of the C-Terminal Nature and Conformational Properties for Bioactivity

The C-terminal nature and the conformational flexibility of Glucagon (19-29) are intrinsically linked to its biological function. The fragment's ability to adopt a specific three-dimensional structure is a prerequisite for its interaction with its molecular targets.

Conformational studies using techniques like circular dichroism have revealed that while Glucagon (19-29) has a reduced ability to fold in aqueous solutions, it can adopt a structure with a higher helical content in the presence of sodium dodecyl sulfate, a membrane-mimicking environment. nih.gov This induced helical conformation is believed to be important for its biological activity. nih.gov

The bioactivity of Glucagon (19-29) is multifaceted. It is recognized by glucagon-specific antibodies, indicating that it retains key antigenic determinants of the parent hormone. nih.gov Furthermore, its potent inhibitory effect on insulin secretion is mediated through a distinct signaling pathway. Research indicates that it acts by closing voltage-dependent Ca2+ channels, which is linked to a pertussis toxin-sensitive G protein. medchemexpress.com This mechanism underscores the specific and highly potent nature of this undecapeptide. The fragment also contributes to the positive inotropic effect of glucagon on cardiac cells by amplifying the cytosolic Ca2+ signal. abbiotec.comabscience.com.tw

In essence, the C-terminal 11 amino acids of glucagon are not merely a structural anchor but constitute a bioactive entity with a distinct physiological profile, primarily characterized by its potent regulation of insulin secretion and its involvement in calcium signaling pathways.

Future Directions in Glucagon 19 29 Research

Comprehensive Identification and Characterization of Putative Novel Receptors

A pivotal area of future research is the definitive identification and characterization of the receptor or receptors that mediate the biological effects of Glucagon (B607659) (19-29). It is widely suggested that this peptide does not exert its effects through the canonical glucagon receptor (GCGR), which is a member of the class B G-protein coupled receptor (GPCR) family. revvity.com The unique signaling profile of Glucagon (19-29), particularly its lack of effect on cAMP levels in some cell types, further supports the existence of a distinct receptor. acs.org

Research has pointed towards the possibility of novel, yet-to-be-identified receptors. For instance, some studies have hinted at the existence of a specific binding site for Glucagon (19-29) on cell membranes that is distinct from the GCGR. While the androgen receptor has been implicated in mediating glucagon sensitivity in a non-canonical fashion, it is unclear if this is directly related to Glucagon (19-29) signaling. suizou.org Future investigations should employ advanced techniques such as affinity chromatography, ligand-based receptor capture, and expression cloning to isolate and identify the specific protein or proteins that bind to Glucagon (19-29) with high affinity and specificity.

Once identified, these putative receptors will require comprehensive characterization, including their tissue distribution, binding kinetics, and structural biology. Understanding the three-dimensional structure of the receptor, both alone and in complex with Glucagon (19-29), will be crucial for the rational design of selective agonists and antagonists, which are invaluable tools for further research and potential therapeutic development.

| Receptor Type | Current Understanding | Future Research Focus |

|---|---|---|

| Canonical Glucagon Receptor (GCGR) | Glucagon (19-29) is believed to not act through the GCGR. revvity.com | Confirm lack of interaction and investigate potential allosteric modulation. |

| Putative Novel Receptor(s) | Evidence suggests a distinct, unidentified receptor. | Isolation, identification, and cloning of the receptor(s). |

| Androgen Receptor | Implicated in non-canonical glucagon sensitivity. suizou.org | Investigate direct binding and functional relevance to Glucagon (19-29). |

Elucidation of Complete Intracellular Signaling Networks Mediated by Glucagon (19-29)

Current evidence strongly suggests that the intracellular signaling pathways activated by Glucagon (19-29) are fundamentally different from those of its parent molecule, glucagon. A significant body of research indicates that Glucagon (19-29) exerts its effects through a calcium-dependent pathway. suizou.org Studies have shown that it can inhibit secretagogue-induced insulin (B600854) release by closing voltage-dependent Ca2+ channels, an effect that is linked to a pertussis toxin-sensitive G protein. acs.orgsuizou.org This suggests the involvement of Gi/o proteins, which are known to be sensitive to pertussis toxin. Furthermore, electrophysiological experiments have indicated that Glucagon (19-29) can induce membrane hyperpolarization, likely through the opening of potassium channels. acs.org

In contrast to glucagon, which primarily signals through the Gs-protein-cAMP-PKA pathway, Glucagon (19-29) does not appear to significantly alter cellular cAMP levels in several experimental models. acs.org This distinction is critical and underscores the necessity for a more complete elucidation of the signaling cascade initiated by Glucagon (19-29).

Future research should focus on a comprehensive, unbiased screening of the intracellular signaling networks affected by Glucagon (19-29). This can be achieved through a combination of phosphoproteomics, kinome profiling, and second messenger analysis. Identifying the specific G-proteins that couple to the putative Glucagon (19-29) receptor, the downstream effector enzymes, and the ultimate protein targets of this signaling cascade will provide a detailed molecular map of its mechanism of action. Understanding these pathways is essential for predicting the full spectrum of its physiological effects and for identifying potential off-target effects of any future therapeutic interventions.

| Signaling Component | Observed Effect of Glucagon (19-29) | Reference |

|---|---|---|

| Intracellular Calcium (Ca2+) | Inhibits voltage-dependent Ca2+ channels. | acs.orgsuizou.org |

| G-Proteins | Involvement of a pertussis toxin-sensitive G protein (likely Gi/o). | acs.orgsuizou.org |

| Membrane Potential | Induces membrane hyperpolarization. | acs.org |

| Cyclic AMP (cAMP) | No significant effect on cellular levels in some models. | acs.org |

Exploration of Broader Physiological Roles Beyond Established Pancreatic and Hepatic Functions

The physiological roles of Glucagon (19-29) are beginning to be explored beyond its well-documented effects on pancreatic insulin secretion. Research has revealed intriguing actions in other tissues, particularly the heart. Studies have shown that Glucagon (19-29) can exert a negative inotropic effect on its own, yet it appears to be a crucial component of the positive inotropic effect of glucagon. suizou.orgoup.comresearchgate.net This suggests a complex modulatory role in cardiac contractility, potentially by potentiating the effects of glucagon on intracellular calcium mobilization. diabetesjournals.org

Future investigations should systematically explore the physiological relevance of Glucagon (19-29) in a wider array of tissues and organ systems. Its potential vascular effects, for instance, remain largely unexplored. One study noted a lack of vascular effect on perfusion flow rate in the isolated perfused pancreas, but this does not preclude effects on other vascular beds or on vascular tone under different physiological conditions. nih.gov Given the widespread distribution of metabolic peptides and their receptors, it is plausible that Glucagon (19-29) has unappreciated roles in the central nervous system, adipose tissue, and the gastrointestinal tract.

Advanced Studies on the Interplay with Other Metabolic Peptides and Hormonal Axes in Complex Biological Systems

The metabolic landscape is regulated by a complex and intricate network of interacting peptides and hormones. Glucagon (19-29) does not act in isolation, and understanding its interplay with other key metabolic regulators is crucial. It has been demonstrated that Glucagon (19-29) is a potent inhibitor of insulin secretion stimulated by both glucagon and glucagon-like peptide-1 (GLP-1). acs.org This positions Glucagon (19-29) as a potential negative regulator of the insulinotropic effects of these important hormones.

Future research should delve deeper into the complex crosstalk between Glucagon (19-29) and other hormonal axes. For example, the interaction with somatostatin (B550006), a known inhibitor of both insulin and glucagon secretion, warrants investigation. mercodia.comnih.gov It is possible that Glucagon (19-29) modulates the sensitivity of pancreatic islets to somatostatin or that their signaling pathways converge on common downstream targets.

Furthermore, the interplay with other gut hormones, such as gastrin and glucose-dependent insulinotropic peptide (GIP), should be explored. diabetesjournals.org Advanced in vitro co-culture systems, ex vivo perfused organs, and in vivo animal models will be necessary to unravel the complex dynamics of these interactions. A comprehensive understanding of this interplay will be essential for predicting the net physiological effect of modulating Glucagon (19-29) activity in a whole-organism context.

Development of Next-Generation Experimental Tools and Methodologies for High-Resolution Analysis

Advancing our understanding of Glucagon (19-29) is intrinsically linked to the development and application of sophisticated experimental tools. Highly sensitive and specific analytical methods are paramount for accurately quantifying this peptide in biological samples. Techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) have proven effective in distinguishing Glucagon (19-29) from its parent molecule and other related peptides. suizou.orglboro.ac.uk

The development of highly specific immunoassays, such as radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs), that can differentiate between glucagon and Glucagon (19-29) is also crucial. diabetesjournals.orgdiagenics.co.uk Some commercially available ELISA kits are designed to be specific for intact glucagon, which can be used in parallel with Glucagon (19-29)-specific assays to provide a more complete picture of proglucagon processing. merckmillipore.com

For cellular and tissue-level analysis, high-resolution microscopy techniques, including confocal and electron microscopy, have been instrumental in visualizing the subcellular localization of Glucagon (19-29) within the secretory granules of pancreatic alpha-cells. diabetesjournals.org The development of novel fluorescent probes and biosensors specifically targeting Glucagon (19-29) and its putative receptor will enable real-time imaging of its dynamics and interactions in living cells and tissues. acs.orguni-muenchen.de These advanced tools will be indispensable for answering fundamental questions about the biology of this peptide and for paving the way for future therapeutic innovations.

| Methodology | Application in Glucagon (19-29) Research | Reference |

|---|---|---|

| Mass Spectrometry (LC-HRMS, MS/MS) | Specific and sensitive quantification of Glucagon (19-29) in biological fluids. | suizou.orglboro.ac.uk |

| Immunoassays (RIA, ELISA) | Detection and quantification of Glucagon (19-29), with the need for high specificity. | diabetesjournals.orgdiagenics.co.uk |

| High-Resolution Microscopy | Subcellular localization and visualization within tissues and cells. | diabetesjournals.org |

| Fluorescent Probes and Biosensors | Real-time imaging of peptide dynamics and receptor interactions. | acs.orguni-muenchen.de |

Q & A

What is the mechanism by which Glucagon (19-29), human acetate inhibits insulin secretion?

This compound (miniglucagon) suppresses insulin secretion via dose-dependent inhibition of voltage-dependent Ca²⁺ channels in pancreatic β-cells. At concentrations of 0.01–1000 pM, it blocks insulin release triggered by glucose, glucagon, or sulfonylureas (e.g., glibenclamide) but does not affect carbachol-induced secretion . This specificity suggests interaction with G protein-coupled receptor (GPCR) pathways, potentially modulating cAMP or Ca²⁺ signaling. Researchers should validate its activity using patch-clamp electrophysiology to confirm Ca²⁺ channel inhibition and compare results across agonists (e.g., glucose vs. glucagon-like peptide-1) to isolate pathway-specific effects .

How should researchers design experiments to test the dose-dependent effects of this compound on insulin secretion?

Experimental Design:

- Concentration Range: Use 0.01–1000 pM, as this range demonstrates dose-dependent inhibition in isolated islets or β-cell lines .

- Controls: Include negative controls (e.g., solvent-only) and positive controls (e.g., 20 mM glucose).

- Agonist Specificity: Test insulin secretion in response to diverse stimuli (glucose, glucagon, GLP-1, carbachol) to confirm selective inhibition .

- Time Course: Assess acute effects (10–60 minutes) to capture rapid Ca²⁺ channel modulation .

Methodological Notes: - Use HPLC-MS to verify peptide purity (>95%) and integrity before experimentation .

- Normalize insulin secretion data to total cellular protein or DNA to account for viability differences .

What are the recommended storage and handling protocols for this compound to ensure stability in experimental setups?

- Storage: Lyophilized powder should be stored at -20°C for up to 3 years; reconstituted solutions (e.g., in DMSO or PBS) require -80°C for ≤1 year .

- Reconstitution: Use fresh, dry DMSO to avoid hydrolysis. For aqueous buffers, ensure pH 7.4 and sterile filtration .

- Handling: Aliquot to minimize freeze-thaw cycles. Centrifuge lyophilized powder before opening to prevent moisture absorption .

- Validation: Periodically test bioactivity via insulin secretion assays to confirm stability .

How can researchers resolve contradictions in studies where this compound shows varying effects on Ca²⁺ pump activity in different experimental models?

Contradictory results (e.g., biphasic activation/inhibition of hepatic Ca²⁺ pumps) may arise from:

- Concentration-Dependent Effects: Low nM concentrations inhibit Ca²⁺ extrusion, while higher doses (µM) activate pumps via G protein-mediated disaggregation of Gαs polymers .

- Model-Specific Factors: Species differences (rat vs. human membranes) or cell type (hepatocytes vs. cardiomyocytes) impact GPCR coupling .

Methodological Recommendations: - Perform dose-response curves (0.1 nM–10 µM) in parallel across models.

- Use GTPγS (10 µM) to stabilize G protein interactions and distinguish receptor-dependent vs. -independent effects .

- Validate with immunofluorescence or Western blotting to track Gαs polymerization .

What methodologies are recommended for studying the interaction between this compound and other glucagon-derived peptides in modulating metabolic pathways?

Co-Administration Studies:

- Synergy/Antagonism Testing: Combine Glucagon (19-29) with full-length glucagon (1-29) or GLP-1 in insulin secretion assays. Use isobolographic analysis to quantify interactions .

- Receptor Mapping: Employ siRNA knockdown or CRISPR-Cas9 to silence glucagon receptor (GCGR) vs. GLP-1 receptor (GLP-1R) and assess pathway crosstalk .

Advanced Techniques: - Surface Plasmon Resonance (SPR): Measure binding kinetics between Glucagon (19-29) and GCGR/GLP-1R .

- Metabolic Flux Analysis: Use Seahorse assays to compare glucose utilization and mitochondrial respiration in β-cells treated with combinatorial peptides .

What strategies can optimize the use of this compound in co-administration studies with GLP-1 receptor agonists to avoid off-target effects?

- Dose Titration: Start with submaximal Glucagon (19-29) concentrations (10–100 pM) to avoid oversaturating Ca²⁺ channels, then add GLP-1 agonists (e.g., exendin-4) incrementally .

- Temporal Separation: Pre-treat cells with Glucagon (19-29) for 10 minutes before GLP-1 exposure to isolate sequential signaling effects .

- Pathway Inhibition: Use inhibitors like H-89 (PKA) or U73122 (PLC) to dissect cAMP vs. Ca²⁺-dependent mechanisms .

- Single-Cell Imaging: Employ Ca²⁺-sensitive dyes (e.g., Fura-2) to visualize real-time β-cell responses in co-treatment paradigms .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.